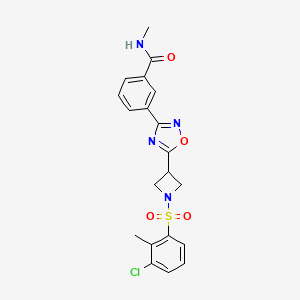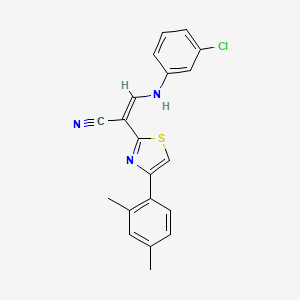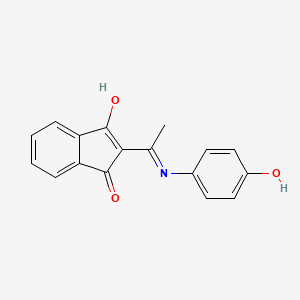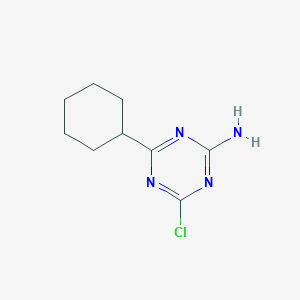![molecular formula C24H20N4O3S B2800403 3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1029790-70-2](/img/structure/B2800403.png)
3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a cyclopentyl group, a phenyl group, an oxadiazole ring, a benzofuro ring, and a pyrimidinone ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazine . The benzofuro and pyrimidinone rings could be formed through similar cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxadiazole ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the oxadiazole ring could potentially make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Applications
Compounds containing 1,2,4-oxadiazole and benzofuro[3,2-d]pyrimidine structures have been synthesized and evaluated for a range of biological activities. For instance, the synthesis and antimicrobial activity of compounds incorporating 1,2,4-oxadiazole and pyrimidine derivatives have been extensively studied. These compounds are noted for their potential antimicrobial properties against various bacterial and fungal strains. The synthesis techniques often involve cyclization reactions and modifications to introduce different substituents, aiming to enhance the biological activity and chemical stability of these compounds (Vlasov et al., 2015).
Anticancer and Antimicrobial Properties
Research has also delved into the anticancer properties of pyrimidine derivatives, with certain 1,2,4-oxadiazole bearing compounds showing cytotoxic activities against cancer cell lines. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the core structure can significantly influence their efficacy as cytotoxic agents (Kaya et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 5-cyclopentyl-4-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one, primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
The compound interacts with FAAH by acting as a potent inhibitor . It binds to the active site of FAAH, preventing the enzyme from breaking down endocannabinoids . This results in an increased concentration of endocannabinoids, which can enhance their effects .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By preventing the breakdown of endocannabinoids, the compound can potentially influence these processes .
Pharmacokinetics
The structural variations of the compound have been explored to optimize its in vivo efficacy and selectivity .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of the endocannabinoid system. By inhibiting FAAH, the compound can enhance the effects of endocannabinoids, potentially influencing various physiological processes .
properties
IUPAC Name |
3-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-23-21-20(17-12-6-7-13-18(17)30-21)26-24(28(23)16-10-4-5-11-16)32-14-19-25-22(27-31-19)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZUOJCGXVRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=NC(=NO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)



![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)
![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)

